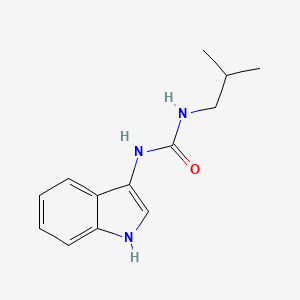

1-(1H-indol-3-yl)-3-isobutylurea

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(1H-indol-3-yl)-3-(2-methylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-9(2)7-15-13(17)16-12-8-14-11-6-4-3-5-10(11)12/h3-6,8-9,14H,7H2,1-2H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIJNWJTZDUEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)NC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 1 1h Indol 3 Yl 3 Isobutylurea Analogues

Methodologies for the Synthesis of the 1-(1H-indol-3-yl)-3-isobutylurea Core

Synthesis of the Indole (B1671886) Moiety

The indole ring is a privileged heterocyclic system, and numerous methods have been developed for its synthesis. rsc.org The choice of method often depends on the availability of starting materials and the desired substitution on the indole nucleus.

Classic and modern named reactions for indole synthesis include:

Fischer Indole Synthesis: This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov

Leimgruber–Batcho Indole Synthesis: A highly versatile and popular method, especially in the pharmaceutical industry, that uses o-nitrotoluenes as starting materials. wikipedia.org

Palladium-catalyzed Cyclizations: Modern cross-coupling strategies, such as the trapping of Blaise reaction intermediates, offer efficient routes to construct the indole moiety. organic-chemistry.org

Copper-catalyzed Reactions: Cyclization of 2-ethynylaniline (B1227618) derivatives using copper catalysts is another effective method. organic-chemistry.org

The synthesis of a key precursor, 3-aminoindole or its derivatives, is often a crucial step. This can be achieved through various routes, including the reduction of 3-nitroindole or through multi-step sequences starting from readily available indoles. The C3 position of indole is the most reactive site for electrophilic substitution, being approximately 10¹³ times more reactive than benzene (B151609), which facilitates the introduction of functional groups at this position. wikipedia.orgrsc.org

Formation of the N-linked Urea (B33335) Linkage

The urea functional group is a key structural element, and its formation is a well-established transformation in organic synthesis. For the synthesis of this compound, the most direct approach involves the reaction of a 3-aminoindole precursor with a reagent that provides the isobutylurea (B14434) fragment.

Common methods for urea formation include:

Reaction with Isocyanates: The reaction of an amine (e.g., 3-aminoindole) with an isocyanate (e.g., isobutyl isocyanate) is a highly efficient and widely used method for preparing unsymmetrical ureas. This reaction is typically fast and proceeds in high yield.

Reaction with Carbamoyl (B1232498) Chlorides: An alternative to isocyanates, N-isobutylcarbamoyl chloride can react with 3-aminoindole to form the desired urea linkage.

Phosgene (B1210022) and Phosgene Equivalents: A two-step, one-pot procedure can be employed where the amine is first treated with phosgene or a phosgene equivalent (like triphosgene (B27547) or carbonyldiimidazole) to form an intermediate isocyanate or carbamoyl imidazolide, which then reacts with a second amine.

Curtius Rearrangement: An acyl azide (B81097), derived from a carboxylic acid, can undergo thermal or photochemical rearrangement to an isocyanate, which can then be trapped by an amine. For instance, an indole-3-acetyl azide could be rearranged and trapped with isobutylamine (B53898). researchgate.net

A common precursor for these syntheses is indole-3-acetic acid, a plant hormone that can be converted into various derivatives. unmc.edu Reagents like propylphosphonic anhydride (B1165640) (T3P) have been shown to be effective for amide bond formation under mild conditions, a chemistry that can be extended to urea synthesis. unmc.edu

Introduction of the Isobutyl Side Chain

The isobutyl group is typically introduced as part of the urea formation step. The most common and straightforward method is the use of isobutyl isocyanate . This commercially available reagent reacts cleanly with primary and secondary amines, such as 3-aminoindole, to directly install the N'-isobutylurea moiety.

Alternatively, if the synthetic strategy involves building the urea from the other side, one could react indole-3-isocyanate (generated in situ) with isobutylamine . The choice between reacting 3-aminoindole with isobutyl isocyanate or indole-3-isocyanate with isobutylamine depends on the accessibility and stability of the respective starting materials and intermediates.

Derivatization Approaches for Structural Elucidation and Activity Optimization

To explore the structure-activity relationships (SAR) of this compound analogues, chemists employ various derivatization strategies. These modifications can be made to the indole nucleus or the urea bridge.

Substitutions and Modifications on the Indole Nucleus (e.g., N1, C2, C3, C4-C7)

The indole ring offers multiple sites for modification, allowing for fine-tuning of the molecule's properties.

N1-Position (Indole Nitrogen): The indole nitrogen can be readily alkylated, acylated, or tosylated. researchgate.netmdpi.com N-alkylation can be achieved using alkyl halides in the presence of a base. mdpi.com These modifications can influence the compound's polarity, hydrogen-bonding capability, and metabolic stability.

C2-Position: While less reactive towards electrophiles than C3, the C2 position can be functionalized through various methods, including directed lithiation followed by quenching with an electrophile. Palladium/norbornene-cocatalyzed alkylation with primary alkyl bromides can also occur at the C-H bond adjacent to the NH group. organic-chemistry.org

C3-Position: As the most nucleophilic position, C3 is the primary site for electrophilic substitution. wikipedia.orgnih.gov However, in the target compound, this position is already part of the urea linkage. Modifications here would require a completely different synthetic approach, perhaps starting with a pre-functionalized indole.

C4-C7 Positions (Benzene Ring): Electrophilic substitution on the benzene portion of the indole ring generally requires harsher conditions and occurs only after the more reactive N1, C2, and C3 positions are blocked. wikipedia.org Common substitutions include halogenation, nitration, and Friedel-Crafts reactions. The position of substitution (e.g., C5 or C6) can be influenced by the existing substituents and reaction conditions. researchgate.net

Table 1: Examples of Indole Nucleus Modification Reactions

| Position | Reaction Type | Reagents & Conditions | Reference |

|---|---|---|---|

| N1 | Alkylation | Alkyl halide, Acetonitrile/DMF, reflux | mdpi.com |

| N1 | Tosylation | Tosyl chloride, NBu4HSO4 (PTC) | researchgate.net |

| C2 | Alkylation | Primary alkyl bromide, Pd/norbornene catalyst | organic-chemistry.org |

| C3 | Formylation | Vilsmeier-Haack (POCl3, DMF) | wikipedia.org |

| C5 | Bromination | Bromine, Sulfuric acid | researchgate.net |

Chemical Alterations of the Urea Bridge

The urea linkage itself can be a target for chemical modification to modulate the compound's properties.

N'-Alkylation/Arylation: The nitrogen of the urea bridge derived from the indole can be further substituted, although this can be challenging. More commonly, the isobutyl group can be replaced with a wide variety of other alkyl or aryl groups by simply using different isocyanates or amines during the initial synthesis.

Conversion to Guanidines: Ureas can be converted to guanidines by reaction with a thiourea (B124793) and a coupling agent or via O-alkylation to form an isourea followed by reaction with an amine.

Cyclization Reactions: The urea moiety can be incorporated into a new heterocyclic ring. For example, reactions involving the indole N-H and the urea N'-H could lead to fused ring systems under appropriate conditions. Thiamine hydrochloride has been used as a catalyst in one-pot, three-component reactions of cyanoacetylindoles, aldehydes, and urea to form tetrahydropyrimidine (B8763341) derivatives. nih.gov

Table 2: Synthesis of Urea and Related Derivatives

| Starting Materials | Product Type | Reagents & Conditions | Reference |

|---|---|---|---|

| 3-Cyanoacetylindole, Aldehyde, Urea | Tetrahydropyrimidine | Thiamine hydrochloride, CTAB, Water, 60 °C | nih.gov |

| Indole-3-acetic acid, Amine | Amide (Urea analogue) | Propylphosphonic anhydride (T3P) | unmc.edu |

| 3-Methylindole ketone, Urea | Complex Urea | NBS bromination, followed by substitution with urea | researchgate.net |

Diversity-Oriented Synthesis Around the Isobutyl Group

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at generating a wide array of structurally distinct molecules from a common starting material. digitellinc.com This approach is particularly valuable in medicinal chemistry for creating libraries of compounds for biological screening. In the context of this compound analogues, DOS focuses on modifying the isobutyl moiety to explore the chemical space and its impact on the molecule's properties.

The core reaction for generating these analogues typically involves the reaction of 3-aminoindole with a variety of isocyanate derivatives or the use of a phosgene equivalent followed by reaction with different amines. To achieve diversity around the isobutyl group, a range of structurally varied amines can be employed in the final step of the synthesis.

Table 1: Examples of Amine Precursors for Diversity-Oriented Synthesis

| Amine Precursor | Resulting Substituent on Urea |

| Isobutylamine | Isobutyl |

| Cyclohexylamine | Cyclohexyl |

| Benzylamine | Benzyl (B1604629) |

| 2-Phenylethylamine | 2-Phenylethyl |

| 3-Methoxypropylamine | 3-Methoxypropyl |

| 4-Fluorobenzylamine | 4-Fluorobenzyl |

Advanced Synthetic Techniques and Scalability Considerations

Moving from laboratory-scale synthesis to larger-scale production necessitates the use of advanced synthetic techniques that are efficient, safe, and environmentally conscious. For the synthesis of indole urea derivatives, several modern methods can be employed to improve yields and facilitate scalability. nih.govnumberanalytics.com

One such technique is microwave-assisted synthesis . numberanalytics.comnumberanalytics.com Microwave irradiation can significantly reduce reaction times from hours to minutes by rapidly and uniformly heating the reaction mixture. numberanalytics.com This can lead to higher yields and fewer side products compared to conventional heating methods. numberanalytics.comnumberanalytics.com

Flow chemistry represents another significant advancement. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube. This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to highly reproducible results. Flow chemistry is inherently safer for handling hazardous reagents and is well-suited for large-scale production.

Catalytic methods also play a crucial role in modern synthesis. The use of transition metal catalysts, such as those based on palladium or copper, can facilitate the formation of the urea linkage under milder conditions. numberanalytics.comrsc.org Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful and environmentally friendly alternative. nih.gov

When considering scalability, several factors must be addressed:

Reagent availability and cost: The starting materials should be readily available and economically viable for large-scale production.

Process safety: The reaction conditions should be carefully optimized to minimize risks, especially when dealing with exothermic reactions or hazardous chemicals.

Purification: Efficient and scalable purification methods, such as crystallization or preparative chromatography, are essential to obtain the final product with high purity.

Waste management: The environmental impact of the process should be minimized by reducing waste and using greener solvents.

A scalable synthesis of polysubstituted indoles has been reported, which could be adapted for the production of this compound analogues. nih.gov This protocol involves a two-step sequence starting from readily available nitroarenes and has been successfully scaled up to produce significant quantities of the desired indole derivatives. nih.gov

Analytical Methodologies for Compound Characterization and Purity Assessment

A comprehensive suite of analytical techniques is essential to confirm the identity, structure, and purity of synthesized this compound and its analogues. medchemexpress.com These methods provide critical information at various stages, from reaction monitoring to final product characterization. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation. youtube.comresearchgate.netchemicalbook.com

¹H NMR: Provides information about the number and types of protons in the molecule. For this compound, characteristic signals would include those for the indole ring protons, the NH protons of the urea linkage, and the protons of the isobutyl group. youtube.comresearchgate.netchemicalbook.com The coupling patterns and chemical shifts of these signals are diagnostic for the specific structure. youtube.com

¹³C NMR: Shows the number and types of carbon atoms. The chemical shifts of the carbonyl carbon of the urea group and the carbons of the indole ring are particularly informative. youtube.com

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule with high precision, which allows for the confirmation of its elemental composition. acs.org This technique is crucial for verifying that the synthesized compound has the correct molecular formula.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to assess the purity of the product. researchgate.netresearchgate.net By comparing the retention factor (Rf) of the product to that of the starting materials, one can determine if the reaction has gone to completion. The presence of multiple spots can indicate the presence of impurities.

Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing volatile compounds and can be employed for reaction monitoring and detecting impurities. researchgate.netnih.govgoogle.comnih.gov For non-volatile compounds like ureas, derivatization may be necessary to increase their volatility. nih.govgoogle.com

Table 2: Summary of Analytical Techniques and Their Applications

| Analytical Technique | Information Provided | Application |

| ¹H NMR | Number and environment of protons | Structural elucidation |

| ¹³C NMR | Number and environment of carbons | Structural elucidation |

| HRMS | Exact mass and elemental composition | Molecular formula confirmation |

| UV-Vis | Electronic transitions | Identification and quantification researchgate.netnist.govnih.govaatbio.comresearchgate.net |

| TLC | Reaction progress and purity assessment | Reaction monitoring acs.orgresearchgate.netresearchgate.net |

| GC/MS | Separation and identification of volatile components | Reaction monitoring and impurity profiling researchgate.netnih.govgoogle.comnih.gov |

Exploration of Biological Activities and Molecular Mechanisms of Action for 1 1h Indol 3 Yl 3 Isobutylurea Analogues

Antimicrobial Research Applications

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents. Analogues of 1-(1H-indol-3-yl)-3-isobutylurea have demonstrated significant potential in combating a variety of microbial threats.

Antibacterial Efficacy Studies

The antibacterial prowess of indole-urea derivatives has been evaluated against several clinically significant bacteria, including Mycobacterium tuberculosis H37Rv and various strains of Staphylococcus aureus.

Research into the efficacy of drug combinations against different strains of Mycobacterium tuberculosis has revealed that the effectiveness of treatment can be strain-dependent. nih.gov For instance, studies have shown that the bactericidal activity of drug regimens can vary between the H37Rv and Erdman strains of M. tuberculosis. nih.gov This highlights the importance of evaluating new antibacterial compounds against a diverse panel of clinical isolates.

Indole-based derivatives have shown particular promise against methicillin-resistant Staphylococcus aureus (MRSA), a notorious cause of hospital-acquired infections. nih.govresearchgate.net The unique structure of the indole (B1671886) ring system makes it a valuable scaffold for the development of new drugs to combat multidrug-resistant MRSA. nih.govresearchgate.net Synthetic indole derivatives have been found to be effective against a wide array of gram-positive bacteria, including multiple strains of MRSA. nih.gov Some indole hydrazone derivatives have also shown promising antibacterial activity against MRSA, with certain compounds exhibiting more potent activity than the standard drug ampicillin. znaturforsch.com Furthermore, some diarylureas have demonstrated high potency against S. aureus strains and were classified as bactericidal. nih.gov In silico studies have also been employed to understand the structural features of indole derivatives that contribute to their antibacterial activity against S. aureus and MRSA. journal-jop.org

**Table 1: Antibacterial Activity of Selected Indole Derivatives against *S. aureus***

| Compound Type | Bacterial Strain(s) | Key Findings |

| Synthetic Indole Derivative (SMJ-2) | Multidrug-resistant gram-positive bacteria, including MRSA | Effective against a wide variety of gram-positive bacteria. nih.gov |

| Indole Hydrazone Derivatives | MRSA | Some compounds showed more potent activity than ampicillin. znaturforsch.com |

| Diarylureas | S. aureus NCTC 8325, ATCC 12598; S. epidermidis ATCC 12228, ATCC 35984 | Highly potent with bactericidal activity. nih.gov |

Antifungal Efficacy Investigations

In addition to their antibacterial properties, indole-urea analogues have been investigated for their antifungal activity. Studies have shown that various indole derivatives exhibit inhibitory effects against a range of fungal pathogens. nih.govnih.gov For example, certain indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have demonstrated significant antifungal activity against plant pathogenic fungi, with one compound, Z2, showing high bioactivity against Botrytis cinerea. nih.gov Halogenated bis-indole compounds have also been noted for their enhanced antifungal activity. mdpi.com

Indole derivatives have also been tested against human fungal pathogens like Candida albicans and Cryptococcus neoformans. nih.gov While some urea (B33335) derivatives showed poor to moderate growth inhibition against C. albicans, others displayed moderate activity against C. neoformans. nih.gov The combination of indole and hydrazone moieties has been explored to develop new agents against multidrug-resistant fungal infections. znaturforsch.com

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound Type | Fungal Species | Key Findings |

| Indole derivatives with 1,3,4-thiadiazole | Botrytis cinerea and other plant pathogenic fungi | Compound Z2 showed high bioactivity against B. cinerea. nih.gov |

| Halogenated bis-indole compounds | Plant pathogenic fungi | Enhanced antifungal activity. mdpi.com |

| Urea derivatives | Candida albicans, Cryptococcus neoformans | Poor to moderate growth inhibition. nih.gov |

| Indole hydrazone derivatives | Candida albicans | Moderate antifungal activity. znaturforsch.com |

Mechanistic Insights into Microbial Growth Inhibition

The mechanisms by which indole-urea analogues inhibit microbial growth are multifaceted and include the disruption of biofilm formation and the suppression of essential enzymes.

Biofilm formation is a key virulence factor for many pathogenic bacteria, contributing to antibiotic resistance. nih.govasm.orgnih.govasm.org Indole derivatives have been shown to effectively inhibit biofilm formation in both gram-negative and gram-positive bacteria. nih.govasm.orgnih.govasm.org For instance, certain indole derivatives can attenuate biofilms of gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.gov In A. baumannii, some indole derivatives have been shown to not only inhibit biofilm formation but also eradicate mature biofilms. asm.orgnih.govasm.org The mechanism behind this can involve the reduction in the expression of genes related to quorum sensing, a cell-to-cell communication system that regulates biofilm development. nih.gov

Enzyme suppression is another critical mechanism of action for these compounds. Indole derivatives have been identified as inhibitors of various bacterial enzymes. For example, a synthetic indole derivative, SMJ-2, was found to inhibit the respiratory metabolism in gram-positive bacteria by interfering with the mevalonate (B85504) pathway, which is crucial for the synthesis of farnesyl diphosphate. nih.gov Additionally, some diarylureas have shown good activity against MurA and MurB, enzymes involved in peptidoglycan biosynthesis. nih.gov Urease, a nickel-containing enzyme produced by some bacteria, is another target. Inhibition of urease can be a strategy to combat pathogenic bacteria. nih.govresearchgate.net Studies have shown that certain (thio)urea derivatives can act as urease inhibitors. nih.gov The influx of urea and its conversion to ammonia (B1221849) by urease can alter the intestinal pH, which in turn affects the microbial communities. nih.gov

Antineoplastic and Antiproliferative Potentials

Beyond their antimicrobial effects, analogues of this compound have demonstrated significant promise as anticancer agents. Their mechanisms of action often involve the disruption of cellular processes essential for cancer cell proliferation and survival.

Modulation of Tubulin Polymerization

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are crucial for cell division, making them an attractive target for cancer chemotherapy. nih.govnih.gov A number of indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on tubulin. nih.govnih.gov This interference with microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. rsc.org

Structural studies have provided insights into the interactions between indole derivatives and tubulin, aiding in the design of new and more effective compounds. nih.gov For example, the crystal structure of tubulin in complex with an indole derivative has revealed key binding modes. nih.gov Various synthetic indole derivatives, including diarylindoles and arylthioindoles, have been developed as anti-tubulin agents. scilit.com Furthermore, indole-based 1,2,4-triazole (B32235) derivatives and furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have shown potent tubulin polymerization inhibitory activity. rsc.orgrsc.org

Cytotoxicity against Various Cancer Cell Lines

Analogues of this compound have exhibited cytotoxic effects against a broad range of cancer cell lines. nih.govnih.gov For instance, indole- and indolizine-glyoxylamides have demonstrated substantial in vitro anti-proliferative activities against various tumor types. nih.gov Similarly, certain 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogues have shown significant anticancer activity against a panel of cancer cell lines. mdpi.com

The cytotoxic potential of these compounds often stems from their ability to induce apoptosis and cell cycle arrest. Nortopsentin analogues, which are bis-indolyl alkaloids, have shown good antiproliferative effects against a wide array of human tumor cell lines, inducing pro-apoptotic effects and cell cycle arrest in the G2/M phase. nih.gov Other indole-containing compounds, such as those with a phthalazine (B143731) substitution, have also exhibited significant tumor cell-growth inhibition. mdpi.com The functionalization of the indole nucleus with different groups can significantly impact the anticancer activity, as seen in various isoindole-1,3(2H)-dione derivatives. researchgate.net Furthermore, some indole derivatives have been investigated for their potential to inhibit vascular endothelial growth factor receptor (VEGFR), a key player in tumor angiogenesis. nih.gov

Table 3: Cytotoxic Activity of Selected Indole Derivatives

| Compound Type | Cancer Cell Line(s) | Key Findings |

| Indole- and indolizine-glyoxylamides | Various tumor types | Substantial in vitro anti-proliferative activities. nih.gov |

| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogues | Various cancer cell lines | Moderate but significant anticancer activity. mdpi.com |

| Nortopsentin analogues | Full panel of NCI human tumor cell lines | Good antiproliferative effect, pro-apoptotic. nih.gov |

| 1-[3-(Indol-1-yl)prop-1-yn-1-yl]phthalazine | Various | Significant tumor cell-growth inhibition. mdpi.com |

Cell Cycle Progression Analysis and Apoptosis Induction

Indole analogues have demonstrated significant effects on the regulation of cell cycle and the induction of apoptosis, key processes in cancer research. One extensively studied analogue is indole-3-carbinol (B1674136) (I3C). In human acute myeloid leukemia (AML) cell lines, such as THP-1, I3C has been shown to inhibit cell proliferation in a dose- and time-dependent manner. nih.gov This antiproliferative effect is associated with the induction of programmed cell death (apoptosis) and cell cycle arrest, primarily at the G1 phase. nih.gov

The mechanism of I3C's action involves the modulation of key regulatory genes. Following treatment with I3C, an upregulation of G1-acting cell cycle genes like P21, P27, and P53 has been observed, alongside a downregulation of CDK2. nih.gov In the context of apoptosis, I3C treatment leads to the downregulation of the anti-apoptotic gene BCL2 and the upregulation of the pro-apoptotic gene FasR in THP-1 cells. nih.gov

Other indole derivatives, such as 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methanes (C-DIMs), also exhibit pro-apoptotic activity, for instance, in prostate cancer cells. Similarly, nortopsentin analogues, which are bis-indolyl alkaloids, have been found to induce apoptosis in human hepatoma HepG2 cells. nih.gov This is often associated with the externalization of phosphatidylserine (B164497) and mitochondrial dysfunction. nih.gov

Table 1: Effect of Indole-3-Carbinol (I3C) on Cell Cycle and Apoptosis-Related Gene Expression in THP-1 Cells This table is based on findings reported in scientific literature. nih.gov

| Gene | Function | Effect of I3C Treatment |

|---|---|---|

| P21 | Cell Cycle Inhibitor (G1 Arrest) | Upregulated |

| P27 | Cell Cycle Inhibitor (G1 Arrest) | Upregulated |

| P53 | Tumor Suppressor | Upregulated |

| CDK2 | Cell Cycle Progression (G1/S Transition) | Downregulated |

| BCL2 | Anti-Apoptotic | Downregulated |

| FasR | Pro-Apoptotic | Upregulated |

Receptor and Enzyme Modulation

Serotonin (B10506) Receptor (5-HT) Interactions

Analogues containing the 1H-indol-3-yl moiety frequently interact with serotonin (5-HT) receptors, which are crucial targets for neuropharmacological drugs. A variety of these analogues have been synthesized and evaluated for their binding affinity to different 5-HT receptor subtypes.

For instance, a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has been developed. researchgate.net These compounds show good to moderate affinity for the serotonin transporter (SERT), with some compounds exhibiting Ki values in the low nanomolar range. researchgate.net Specifically, compound 11 from this series (where R=F, n=1) showed a high affinity for SERT with a Ki of 9.2 nM. researchgate.net Some compounds in this family also display affinity for the 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. researchgate.net

Another class of analogues, marine-inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines, has also been investigated. These compounds demonstrate high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net The specific binding affinities highlight the potential for these indole structures to act as modulators of the serotonergic system.

Table 2: Binding Affinities (Ki, nM) of Selected Indole Analogues at Human Serotonin Receptors and Transporters This table compiles data from published research on various indole analogues. researchgate.net

| Compound Analogue Class | Specific Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) | SERT (Ki, nM) |

|---|---|---|---|---|---|

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | Compound 4 (R=H, n=2) | 660.0 | >1000 | >1000 | 47.0 |

| Compound 10 (R=F, n=2) | 128.0 | 314.0 | 490.0 | 77.6 | |

| Compound 11 (R=F, n=1) | NC | >1000 | >1000 | 9.2 |

NC = Not Converged

Aryl Hydrocarbon Receptor (AHR) Agonist Activity

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor involved in regulating immune responses and cellular metabolism. Several indole-based compounds, particularly those derived from tryptophan metabolism, act as AHR ligands. nih.gov

Indole-3-carbinol (I3C), a well-known indole analogue found in cruciferous vegetables, is a recognized AHR agonist. nih.govnih.gov Its activation of the AHR pathway is linked to its anti-cancer effects, including the induction of apoptosis and cell cycle arrest in leukemia cells. nih.gov The AHR-driven activity of I3C is confirmed by the increased expression of AHR target genes, such as CYP1A1. nih.gov Similarly, indirubin-3′-oxime (IO), a derivative of the indole alkaloid indirubin, is another AHR agonist with documented immunomodulatory effects on dendritic cells. uniprot.org Other tryptophan metabolites, including indole-3-acetate (B1200044) and indole-3-aldehyde, also exhibit AHR agonist activity. nih.gov Furthermore, indole-3-pyruvic acid (IPA) has been shown to be a potent activator of AHR, preventing chronic inflammation in the colon in mouse models. nih.gov

Table 3: Aryl Hydrocarbon Receptor (AHR) Activity of Selected Indole Analogues This table summarizes findings on the AHR agonistic properties of various indole compounds from scientific literature. nih.govnih.govuniprot.orgnih.gov

| Indole Analogue | Observed AHR Activity |

|---|---|

| Indole-3-carbinol (I3C) | Agonist; induces CYP1A1 expression. |

| Indirubin-3′-oxime (IO) | Agonist; modulates dendritic cell function. |

| Indole-3-acetate | Agonist; weak activity observed in colonocytes. |

| Indole-3-pyruvic acid (IPA) | Agonist; prevents chronic inflammation in the colon. |

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.gov IDO1, a key isoform, plays a significant role in immune tolerance by depleting local tryptophan and producing metabolites that suppress T-cell function. nih.gov This mechanism is exploited by tumors to evade the immune system, making IDO1 a prime target for cancer immunotherapy.

Given that tryptophan, an indole-containing amino acid, is the natural substrate for IDO1, there is significant interest in developing indole-based compounds as inhibitors of this enzyme. The enzyme is capable of recognizing a wide range of indole-bearing compounds beyond just L-tryptophan. The search for potent and selective IDO1 inhibitors from natural and synthetic sources is an active area of pharmaceutical research. While specific inhibitory data for this compound analogues are not extensively detailed in the available literature, the structural similarity of the indole core to the natural substrate makes this class of compounds a subject of interest for potential IDO1 inhibitory activity.

Monoamine Neurotransmitter Reuptake Inhibition

Analogues of this compound have been explored as inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as norepinephrine (B1679862) (NET), serotonin (SERT), and dopamine (B1211576) (DAT) from the synaptic cleft. A novel series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols has been identified as potent monoamine reuptake inhibitors. nih.gov Specifically, the (2R,3S)-isomer of one such compound was found to be a potent norepinephrine reuptake inhibitor with an IC50 value of 28 nM, showing excellent selectivity over the dopamine transporter and 13-fold selectivity over the serotonin transporter.

Further studies on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have also provided detailed insights into their activity at these transporters.

Table 4: Monoamine Transporter Inhibition Profile of an Indole Analogue This table presents data for a representative compound from the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione series. researchgate.net

| Compound | hSERT (Ki, nM) | hNET (Ki, nM) | hDAT (% Inhibition @ 1µM) |

|---|---|---|---|

| Compound 4 (R=H, n=2) | 47.0 | 167.0 | 43% |

Interactions with Other Neurotransmitter Systems

Beyond the serotonergic and monoaminergic systems, indole analogues have been found to interact with other neurotransmitter systems, notably the glutamatergic system. Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system.

A derivative of indole-3-carbinol, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), has been shown to inhibit the release of glutamate from rat cerebrocortical nerve terminals. This inhibitory effect is achieved through the suppression of P/Q-type Ca2+ channels and the subsequent Ca2+/calmodulin/protein kinase A signaling pathway. This finding suggests a potential neuroprotective role for certain indole analogues by modulating excessive glutamate release, which is implicated in excitotoxicity.

Synthetic Cannabinoid Receptor Agonism

The structural framework of this compound, featuring an indole core, is a common feature in many synthetic cannabinoid receptor agonists (SCRAs). The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that play crucial roles in various physiological processes. nih.gov Structure-activity relationship (SAR) studies on indole derivatives have shown that modifications to the substituents on the indole ring can significantly modulate the affinity and efficacy at these receptors. nih.gov

For instance, research into indole-3-carboxamides has led to the discovery of potent, water-soluble CB1 receptor agonists. rsc.org SAR studies on N-indole carboxamides have identified that certain ester groups, such as valinate and tert-leucinate methyl esters, can result in powerful agonism at both CB1 and CB2 receptors. nih.gov While direct replacement of other linkers with a urea moiety has in some specific cases led to a loss of agonist activity for certain molecular backbones, the broader class of indole ureas remains of interest. nih.gov The potency of these interactions is often in the nanomolar range, highlighting the significant potential for these compounds to act as modulators of the endocannabinoid system. nih.gov The development of such compounds has been aimed at therapeutic applications like analgesia. rsc.orgnih.gov

Table 1: Cannabinoid Receptor Activity of Representative Indole Analogs

| Compound Type | Receptor Target | Activity (Potency) | Reference |

| 1-alkyl indole derivatives | CB1 | 2.1 - 7.8 nM | nih.gov |

| N-indole carboxamides | CB1/CB2 | Potent Agonists | nih.gov |

| Benzylamide analog | hCB1 | ~500 nM | nih.gov |

This table presents data for representative indole analogues to illustrate the range of activities within this class, as specific data for this compound was not detailed in the reviewed sources.

Antiviral Properties (e.g., HIV-1 Fusion Inhibition, Reverse Transcriptase Inhibition)

Indole-urea derivatives have been investigated for their potential as antiviral agents. One notable example is the compound bizelesin, a bis-(indolyl) urea derivative, which functions as a DNA cross-linking agent and has shown activity against DNA-containing viruses like herpes simplex. liverpool.ac.uk This mechanism suggests that the indolyl-urea scaffold can interact with nucleic acids, a process fundamental to inhibiting viral replication.

In the context of HIV-1, the enzyme reverse transcriptase (RT) is a primary target for antiviral drugs. google.com These drugs fall into categories such as nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). While specific studies focusing exclusively on this compound were not prominent in the search, the broader class of heterocyclic compounds, including indole derivatives, has been a rich source for the discovery of novel NNRTIs. These inhibitors bind to an allosteric pocket on the enzyme, inducing conformational changes that disrupt its catalytic activity. The structural diversity of the indole ring allows for the design of molecules that can fit within this hydrophobic pocket.

Table 2: Antiviral Activity of a Related Indolyl-Urea Derivative

| Compound | Virus Type | Proposed Mechanism | Reference |

| Bizelesin | DNA Viruses | DNA Cross-linking | liverpool.ac.uk |

This table provides an example of a related compound to demonstrate the potential antiviral mechanisms of the indolyl-urea class.

Antioxidant Activity Evaluation

The evaluation of antioxidant activity is a critical step in characterizing the therapeutic potential of new chemical entities. Compounds with an indole nucleus are often studied for these properties due to the electron-rich nature of the indole ring, which can facilitate the scavenging of free radicals. However, based on a review of the available literature, specific studies detailing the antioxidant activity evaluation for this compound or its close analogues are not extensively reported. Further research would be required to quantify its potential effects on lipid peroxidation, radical scavenging capacity, and other antioxidant markers.

Immunomodulatory Effects Relevant to Tryptophan Metabolism

The indole structure is the core of the essential amino acid tryptophan. The metabolism of tryptophan through pathways like the kynurenine pathway is a critical regulator of immune responses. Enzymes such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) initiate this pathway, and their activity is linked to immune tolerance and suppression, particularly in contexts like cancer and chronic inflammation. Indolyl-urea derivatives have been identified in patent literature as potential immunomodulatory agents. google.com

Compounds containing an indole moiety can potentially interact with components of the tryptophan metabolic pathway. For example, they may act as inhibitors or modulators of enzymes like IDO1 or interact with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor that is responsive to various indole metabolites. By influencing these pathways, such compounds could alter the balance of immunologically active tryptophan catabolites, thereby exerting immunomodulatory effects. This makes the this compound scaffold a subject of interest for its potential to regulate immune cell function. google.com

Investigation of Enantiomeric Specificity in Biological Responses

Enantiomeric specificity is a fundamental concept in pharmacology, where the different stereoisomers of a chiral drug can exhibit markedly different biological activities. The specific compound, this compound, is achiral as the isobutyl group does not create a stereocenter.

However, for analogues of this compound where the isobutyl group is replaced by a chiral moiety, the investigation of enantiomeric specificity would be crucial. Research on related indole-based compounds demonstrates the importance of stereochemistry. For example, in the field of synthetic cannabinoid receptor agonists, the stereochemistry of amino acid ester groups attached to an indole core, such as in l-valinate versus d-valinate derivatives, can dramatically impact the potency and efficacy at CB1 and CB2 receptors. nih.gov This highlights that if chiral analogues of this compound were to be synthesized, it would be essential to separate and evaluate the individual enantiomers to fully characterize their pharmacological profiles and identify the more active or less toxic isomer.

Structure Activity Relationship Sar Investigations of 1 1h Indol 3 Yl 3 Isobutylurea Analogues

Influence of Indole (B1671886) Ring Substituents on Biological Potency and Selectivity

The indole nucleus is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple receptors with high affinity. researchgate.net This versatility makes the indole ring of 1-(1H-indol-3-yl)-3-isobutylurea a prime target for modification to enhance its biological effects.

Positional Effects of Functional Groups on the Indole Moiety

The position of substituents on the indole ring significantly impacts the biological activity of its derivatives. C–H functionalization of the benzenoid ring at the C4–C7 positions is challenging but crucial for developing novel compounds. nih.gov

For instance, in a series of N-(indol-3-ylglyoxylyl)amino acid derivatives, substituents at the 5-position of the indole nucleus, such as chlorine, bromine, methoxy, and nitro groups, were investigated. nih.gov The results showed that the nature and position of these substituents influenced the binding affinity to benzodiazepine (B76468) receptors (BzR). nih.gov Specifically, esters with a chlorine or nitro group at the 5-position exhibited submicromolar affinity. nih.gov

Furthermore, studies on other indole derivatives have shown that substitutions at different positions can lead to varied biological activities. For example, in the development of antimicrobial agents, substitutions at the C5 position of the indole ring were found to be sensitive to steric hindrance, with no arylation products obtained from 5-substituted indoles in certain reactions. nih.gov

The following table summarizes the positional effects of substituents on the indole moiety from a study on N-(indol-3-ylglyoxylyl)amino acid derivatives.

| Substituent at R (Position 5) | General Activity Range |

| H, Cl, Br, OCH₃, NO₂ | Micromolar to submicromolar |

Data compiled from studies on N-(indol-3-ylglyoxylyl)amino acid derivatives. nih.gov

Electronic and Steric Contributions to Receptor Binding and Enzymatic Activity

Both electronic and steric factors of the substituents on the indole ring play a critical role in determining the molecule's interaction with its biological target.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the electron density of the indole ring, affecting its ability to form crucial interactions like hydrogen bonds and π-π stacking with the receptor. For example, the presence of an electron-withdrawing nitro group at the 5-position of N-(indol-3-ylglyoxylyl)amino acid derivatives resulted in a compound with submicromolar affinity for the BzR. nih.gov

Steric Effects: The size and shape of the substituent (steric factors) can influence how well the molecule fits into the binding pocket of a receptor or the active site of an enzyme. In some cases, bulky substituents can cause steric hindrance, preventing optimal binding. For instance, the lack of activity in 1-methyl derivatives of N-(indol-3-ylglyoxylyl)-β-arylethylamines suggests that the NH of the indole nucleus is either involved in a hydrogen bond with the receptor or is sterically repelled by the binding site. nih.gov Similarly, the failure to obtain arylation products from 5-substituted indoles in another study points to the sensitivity of this position to steric hindrance. nih.gov

A study on 3-substituted-1H-imidazol-5-yl-1H-indoles explored the influence of halogen substitution on the indole ring for antimicrobial properties. nih.gov This highlights the ongoing investigation into how electronic and steric modifications can be fine-tuned to achieve desired biological outcomes.

Role of the Urea (B33335) Linkage in Ligand-Target Interactions

The urea moiety is a key structural feature in many biologically active compounds, primarily due to its ability to act as a rigid and effective hydrogen bond donor and acceptor. nih.gov In the context of this compound analogues, the urea linkage is fundamental for their activity. nih.gov

The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand to its biological target. For example, in a study of isoindolin-1,3-dione-based acetohydrazide derivatives, the NH group of the hydrazide linker participated in a hydrogen bond interaction, contributing to the compound's binding affinity. nih.gov

Impact of the Isobutyl Moiety on Molecular Recognition and Efficacy

The isobutyl group attached to the urea linkage is a hydrophobic moiety that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Its primary role is likely to engage in hydrophobic interactions with nonpolar regions of the receptor's binding pocket.

Conformational Dynamics and Molecular Shape as Determinants of Activity

The three-dimensional shape and conformational flexibility of a molecule are critical for its biological activity. The ability of this compound analogues to adopt a specific conformation that is complementary to the binding site of its target is a key determinant of its potency.

Molecular modeling and conformational analysis are often used to understand the preferred conformations of flexible molecules and how they interact with their targets. For instance, in a study of N-(indol-3-ylglyoxylyl)amino acid derivatives, a folded conformation of the side chain was proposed to be compatible with a specific binding mode to the BzR. nih.gov This binding mode involved specific hydrogen bonding and lipophilic interactions. nih.gov

The relative orientation of the indole ring, the urea linkage, and the isobutyl group is crucial. The urea moiety, being relatively rigid, can act as a scaffold that holds the indole and isobutyl groups in a specific spatial arrangement. This preferred conformation is what allows the molecule to fit into the receptor's binding site and engage in the necessary interactions for a biological response. Gel filtration experiments with the inositol-1,4,5-triphosphate (InsP3) receptor have demonstrated that ligand binding can induce a large conformational change in the receptor, suggesting a mechanism for channel opening. embopress.org This highlights the dynamic nature of ligand-receptor interactions, where the conformation of both the ligand and the receptor can change upon binding.

Comparative SAR with Related Indole and Urea-Containing Pharmacophores

To better understand the SAR of this compound, it is useful to compare it with other indole- and urea-containing compounds.

Indole-based Pharmacophores: The indole nucleus is present in a vast array of biologically active molecules. researchgate.netresearchgate.netchula.ac.th For example, indole-3-carbinol (B1674136) and its dimer 3,3'-diindolylmethane (B526164) are known for their anticancer properties. nih.gov The SAR of these and other indole derivatives provides valuable context. For instance, studies on isoindolin-1,3-dione derivatives have shown that the length of the linker between the isoindolin-1,3-dione core and another functional group can be favorable for interactions with the peripheral anionic site (PAS) of cholinesterases. nih.gov

Urea-based Pharmacophores: The urea moiety is also a common feature in many drugs. nih.gov For example, sulfonylureas are a class of drugs used to treat type 2 diabetes. nih.gov In a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, a compound with a 4-bromophenyl substituent exhibited significant anticancer activity. mdpi.com Comparative analysis of the SAR of these compounds can reveal common principles. For example, the finding that the urea moiety was fundamental for the activity of certain antiviral agents, with its replacement leading to a decrease in activity, underscores its importance as a pharmacophore. nih.gov

The following table provides a comparative overview of the biological activities of different indole and urea-containing pharmacophores.

| Pharmacophore Class | Example Compound(s) | Key SAR Findings | Biological Activity |

| Indole-3-glyoxylylamino acids | N-(5-chloro-indol-3-ylglyoxylyl)methylamide | 5-substitution with electron-withdrawing groups enhances affinity. nih.gov | Benzodiazepine receptor ligands |

| Isoindolin-1,3-dione acetohydrazides | - | Longer linkers can be favorable for enzyme inhibition. nih.gov | Cholinesterase inhibitors |

| 1,3-Dioxoisoindolin-2-yl ureas | 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Aryl substitution pattern influences potency. mdpi.com | Anticancer |

This comparative approach allows for a broader understanding of the structural requirements for biological activity and can guide the design of novel and more effective analogues of this compound.

Stereochemical Considerations and Chiral Recognition Mechanisms

While this compound is an achiral molecule, the introduction of chiral centers into its analogues has been a key strategy in structure-activity relationship (SAR) studies to probe the topology of binding sites and enhance biological activity. The spatial arrangement of substituents in these chiral analogues can significantly influence their interaction with biological targets, a phenomenon known as chiral recognition. This discrimination arises from the three-dimensional nature of receptor binding pockets or enzyme active sites, which often possess their own chirality due to their amino acid composition.

The introduction of a chiral center is frequently accomplished by modifying the group attached to the urea nitrogen, replacing the achiral isobutyl group with a chiral moiety. For instance, creating analogues such as 1-(1H-indol-3-yl)-3-(sec-butyl)urea or by incorporating a chiral alpha-substituted benzyl (B1604629) group. These modifications allow for the investigation of how stereoisomers, specifically enantiomers (non-superimposable mirror images), interact differently with their biological counterparts.

Research into chiral indole-containing compounds demonstrates the critical nature of stereochemistry. For example, in studies of related indole derivatives as inhibitors of specific enzymes, enantiomers often exhibit significant differences in potency. nih.gov One enantiomer may fit optimally into a binding pocket, forming key hydrogen bonds and hydrophobic interactions, while its mirror image may experience steric hindrance or be unable to achieve the correct orientation for effective binding.

A proposed mechanism for this chiral recognition involves a multi-point interaction model. For an indolylurea analogue, this could involve:

A hydrogen bond from the indole N-H.

A hydrogen bond from one of the urea N-H groups.

Hydrophobic interactions involving the indole ring system.

Specific interactions of the chiral substituent, which explores a distinct region of the binding pocket.

The R- or S-configuration of the chiral center dictates the three-dimensional positioning of its substituents. A bulky group on an S-enantiomer might fit perfectly into a hydrophobic sub-pocket, whereas the same group on the corresponding R-enantiomer could clash with the protein backbone, leading to a dramatic decrease in affinity.

The following table illustrates hypothetical comparative data for a chiral analogue of this compound, demonstrating the potential for stereospecific activity.

Table 1: Comparative Biological Activity of Chiral Indolylurea Analogues

| Compound Analogue | Stereoisomer | Target Activity (IC₅₀, nM) |

|---|---|---|

| 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea | (R)-enantiomer | 50 |

| (S)-enantiomer | 850 | |

| Racemic Mixture | 440 | |

| 1-(1H-indol-3-yl)-3-(sec-butyl)urea | (R)-enantiomer | 210 |

| (S)-enantiomer | 95 |

The data presented in Table 1, while illustrative, is based on common findings in medicinal chemistry where one enantiomer is significantly more active than the other. nih.govmdpi.com This underscores the importance of stereochemistry in drug design and SAR studies. The synthesis and evaluation of individual enantiomers, rather than racemic mixtures, are crucial for understanding the precise molecular interactions that govern biological activity and for developing more potent and selective agents. nih.gov The use of chiral organocatalysts in the synthesis of such molecules has become a valuable tool for accessing enantiomerically pure compounds for these investigations. nih.govmdpi.com

Computational and Theoretical Approaches in the Study of 1 1h Indol 3 Yl 3 Isobutylurea

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein target. For 1-(1H-indol-3-yl)-3-isobutylurea, insights can be drawn from studies on other indole-based inhibitors.

Computational studies on indole (B1671886) derivatives have identified key binding interactions with several important protein targets.

Glycoprotein (B1211001) 41 (gp41): The HIV-1 envelope glycoprotein gp41 is a critical target for fusion inhibitors. nih.gov Docking studies on a series of indole compounds have identified a deep hydrophobic pocket on the gp41 N-terminal heptad repeat (NHR) as the primary binding site. mdpi.comeurjchem.com This pocket is crucial for the conformational changes required for viral fusion. nih.gov It is hypothesized that the indole ring of this compound would anchor within this hydrophobic pocket, mimicking the interactions of larger peptide inhibitors. eurjchem.com The flexibility of the molecule would allow it to conform to the pocket's contours. eurjchem.com Key residues forming this pocket are often targeted to disrupt the formation of the six-helix bundle essential for membrane fusion. nih.gov

DNA Gyrase: DNA gyrase is an essential bacterial enzyme and a well-established target for antibiotics. acs.org The Gyrase B (GyrB) subunit, which hydrolyzes ATP, is a common target for inhibitors. acs.org Docking studies of various inhibitor classes, including those with urea (B33335) functionalities, have shown binding within the ATP-binding site of GyrB. jocpr.com For a compound like this compound, the urea moiety would likely form critical hydrogen bonds with residues in this pocket, while the indole and isobutyl groups would engage in hydrophobic interactions.

RelA/SpoT Homolog Proteins: RelA/SpoT proteins are key regulators of the stringent response in bacteria, synthesizing and hydrolyzing (p)ppGpp. The N-terminal domains of these proteins contain the catalytic sites. A region identified as the H-loop (Hydrolase-loop) in RelA is unique to this homolog and is located near the (p)ppGpp binding site in the hydrolase domain, suggesting it could be a target for allosteric modulation. nih.gov While specific docking studies with indole-ureas are not widely reported, the (p)ppGpp synthetase and hydrolase active sites are the presumed binding pockets for potential inhibitors.

Table 1: Potential Interacting Residues for Indole-Urea Scaffolds with Various Protein Targets (Based on Analogous Compounds)

| Protein Target | Potential Binding Pocket | Key Interacting Amino Acid Residues (from related studies) | Type of Interaction |

| HIV-1 Glycoprotein 41 (gp41) | Hydrophobic Pocket on NHR | Trp571, Ile573, Gln577 | Hydrophobic, π-stacking |

| DNA Gyrase (GyrB Subunit) | ATP-binding site | Asp73, Asn46, Glu50, Ile78, Pro79 | Hydrogen bonding, Hydrophobic |

| RelA/SpoT Homologs | (p)ppGpp Active Sites | Not specifically defined for this ligand class | Electrostatic, Hydrogen bonding |

The binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), quantifies the strength of the ligand-protein interaction. For indole-based inhibitors of HIV-1 gp41, a strong correlation has been observed between experimentally determined binding affinities and their fusion inhibitory activity. eurjchem.com Docking simulations predict that the indole core fits into the hydrophobic pocket, while the urea and isobutyl moieties could form additional hydrogen bonds and hydrophobic contacts, respectively, enhancing binding affinity. eurjchem.com Similarly, for DNA gyrase, the binding energy of inhibitors is influenced by hydrogen bonds formed by the urea group and hydrophobic interactions with the surrounding pocket. jocpr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of new, unsynthesized compounds.

QSAR models have been successfully developed for various series of indole and urea derivatives to predict activities such as anticancer and antimicrobial effects. nih.govacs.orgresearchgate.net These models are typically built using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov For instance, a QSAR study on indole derivatives as Pim-1 kinase inhibitors resulted in a reliable model with high correlation coefficients (r² > 0.97), demonstrating its predictive power. acs.org Such a model could be developed for a series of 1-(1H-indol-3-yl)-3-alkylurea derivatives to optimize their activity against a specific target by systematically modifying the alkyl substituent.

The predictive power of a QSAR model depends on the chosen molecular descriptors, which are numerical representations of a molecule's physicochemical properties. While specific studies on MNA (modified neglect of diatomic overlap) descriptors for this compound were not identified, various other descriptors are commonly employed:

Constitutional Descriptors: Molecular weight, number of hydrogen bond donors/acceptors.

Topological Descriptors: Connectivity indices that describe the branching of the molecular structure.

Quantum-Chemical Descriptors: Properties like HOMO/LUMO energies, dipole moment, and atomic charges, which can be calculated using semi-empirical methods.

3D Descriptors: Steric and electrostatic fields as used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). acs.org

In a QSAR study of thiosemicarbazone-indole compounds, descriptors related to hydrogen bonding capability (SHBd) and molecular shape (JGI2) were found to be highly correlated with antiproliferative activity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-protein complex over time. This technique is used to assess the stability of the binding mode predicted by docking, analyze conformational changes in both the ligand and the protein, and estimate binding free energies.

For indole derivatives targeting the Pim-1 kinase, MD simulations were used to confirm the stability of the key interactions, particularly with the residue Glu121, which was identified as vital in docking studies. acs.org Similarly, MD simulations of urease inhibitors have been used to understand the stability of the inhibitor-bound complex and the mechanism of inhibition. eurjchem.com An MD simulation of this compound bound to a target like gp41 or DNA gyrase would be crucial to verify that the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time, thus confirming the stability of the complex.

In Silico Prediction of Activity Spectra for Biologically Active Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a drug-like molecule based on its structural formula. The prediction is grounded in a training set of known biologically active compounds and their activities. The output of a PASS analysis is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). These probabilities serve as a preliminary screening to identify promising avenues for experimental biological testing.

For the compound this compound, a PASS analysis would involve submitting its chemical structure to the PASS software. The algorithm then compares the structural fragments of the molecule against the structures of compounds in its extensive database with known biological activities. Based on these comparisons, a spectrum of potential biological effects is generated. While specific PASS data for this compound is not publicly available in the searched literature, a hypothetical PASS prediction can be illustrated based on the known activities of structurally related indole and urea-containing compounds. Such predictions often highlight potential activities such as enzyme inhibition, receptor antagonism, or antimicrobial effects, which are common for this class of molecules.

Table 1: Hypothetical PASS Prediction for this compound

| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| Kinase Inhibitor | > 0.5 | < 0.1 |

| GPCR Ligand | > 0.4 | < 0.2 |

| Protease Inhibitor | > 0.3 | < 0.2 |

| Ion Channel Modulator | > 0.3 | < 0.3 |

| Nuclear Receptor Ligand | > 0.2 | < 0.3 |

Note: This table is illustrative and not based on actual published data for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. These calculations can determine various molecular properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding a molecule's stability, reactivity, and potential interactions with biological targets.

For this compound, quantum chemical calculations would reveal key aspects of its chemical behavior. The indole nucleus is known to be an electron-rich aromatic system, and calculations can quantify the electron-donating or -withdrawing effects of the isobutylurea (B14434) substituent at the 3-position. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and prone to electrophilic attack, such as the oxygen atom of the urea group and the nitrogen atom of the indole ring. Regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule might interact with a biological receptor, for instance, through hydrogen bonding or other non-covalent interactions.

Future Research Directions and Translational Perspectives for 1 1h Indol 3 Yl 3 Isobutylurea Research

Exploration of Novel Biological Targets and Therapeutic Areas

The indole (B1671886) scaffold is a "privileged" structure in drug discovery, known to interact with a wide array of biological targets. nih.govmdpi.com Future research should systematically screen 1-(1H-indol-3-yl)-3-isobutylurea against diverse panels of receptors, enzymes, and ion channels to uncover novel biological activities.

Potential Therapeutic Areas for Investigation:

| Therapeutic Area | Rationale |

| Oncology | Indole derivatives have shown promise as inhibitors of kinases like Glycogen Synthase Kinase 3β (GSK-3β), which are implicated in cancer cell proliferation and survival. nih.gov |

| Neurodegenerative Diseases | The structural similarity to ligands for the Translocator Protein (TSPO), a marker for neuroinflammation, suggests potential applications in diseases like Alzheimer's. nih.gov |

| Infectious Diseases | The indole core is present in compounds with antibacterial and antifungal properties. nih.govnih.gov |

| Inflammatory and Allergic Disorders | Related indole-containing compounds have demonstrated anti-inflammatory and anti-allergic effects, potentially through modulation of targets like PPARγ. mdpi.com |

Initial screening efforts could employ high-throughput assays to identify preliminary "hit" compounds, which can then be further investigated for their mechanism of action. For instance, related indole derivatives have been identified as inhibitors of the CREB-binding protein (CBP), a target in castration-resistant prostate cancer. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry provides opportunities to produce this compound and its analogues more efficiently and sustainably. adelaide.edu.au Future research should focus on developing novel synthetic routes that are not only high-yielding but also environmentally friendly.

Key areas for synthetic methodology development include:

One-Pot Reactions: Designing multi-component reactions where the indole, urea (B33335), and isobutyl fragments are assembled in a single step to improve efficiency and reduce waste. researchgate.net

Catalytic Methods: Employing novel catalysts, including organometallic and biocatalytic systems, to achieve higher selectivity and milder reaction conditions. adelaide.edu.au

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, leading to improved yields and safety, particularly for large-scale synthesis.

Green Chemistry: Focusing on the use of greener solvents, reducing the number of synthetic steps, and minimizing the generation of hazardous byproducts. researchgate.net

For example, the synthesis of related indole derivatives has been achieved through multicomponent reactions under greener conditions, which could be adapted for this compound. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery. nih.gov These computational tools can be applied to accelerate the design and optimization of analogues of this compound.

Applications of AI and ML:

| Application | Description |

| Predictive Modeling | Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogues based on their chemical structures. |

| De Novo Design | Using generative models to design new molecules with desired properties, such as enhanced potency or improved metabolic stability. |

| Virtual Screening | Employing docking and molecular dynamics simulations to screen large virtual libraries of compounds against specific biological targets. researchgate.net |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues to identify candidates with favorable pharmacokinetic profiles. |

By integrating AI and ML, researchers can more rapidly explore the chemical space around the this compound scaffold and prioritize the synthesis of the most promising candidates. nih.gov

Investigation of Polypharmacology and Multi-Targeting Approaches

Many successful drugs exert their therapeutic effects by interacting with multiple biological targets, a concept known as polypharmacology. mdpi.com The indole-urea scaffold is well-suited for the design of multi-targeting agents. Future studies should investigate the potential for this compound and its derivatives to modulate multiple targets relevant to a particular disease.

For instance, a single compound could be designed to inhibit both a protein kinase and a component of an inflammatory pathway, which could be beneficial in complex diseases like cancer or autoimmune disorders. The exploration of a related 2-thioxo-4-thiazolidinone derivative has shown potential for polypharmacological action, targeting lysosomal protective protein, Thromboxane-A synthase, and PPARγ. mdpi.com

Design and Evaluation of Enantiopure Analogues for Enhanced Specificity

The isobutyl group in this compound does not create a chiral center. However, modifications to the urea substituent or the indole ring could introduce chirality. The synthesis and evaluation of enantiopure analogues can be crucial, as different stereoisomers often exhibit distinct biological activities and metabolic profiles. semanticscholar.org

Future work should involve:

Asymmetric Synthesis: Developing stereoselective synthetic methods to produce individual enantiomers of chiral analogues. mdpi.com

Chiral Separation: Using techniques like chiral chromatography to separate racemic mixtures and evaluate the biological activity of each enantiomer.

Stereo-Structure-Activity Relationship (SSAR) Studies: Investigating how the three-dimensional arrangement of atoms in the molecule influences its interaction with biological targets.

The development of enantiopure GSK-3β inhibitors based on a different indole scaffold has demonstrated the importance of stereochemistry for achieving high potency and metabolic stability. semanticscholar.org

Development of Research Tools and Probes Based on the Compound Scaffold

The this compound scaffold can serve as a foundation for the development of chemical probes and research tools to investigate biological processes. These tools can be invaluable for target identification and validation.

Examples of Research Tools:

| Tool Type | Application |

| Fluorescent Probes | Attaching a fluorescent dye to the molecule to visualize its localization within cells and tissues, which can help in identifying its biological targets. nih.gov |

| Biotinylated Probes | Incorporating a biotin (B1667282) tag to facilitate affinity purification of the target proteins that bind to the compound. |

| Photoaffinity Probes | Introducing a photoreactive group that allows for covalent cross-linking of the compound to its biological target upon exposure to UV light, enabling target identification. |

By developing such tools, researchers can gain a deeper understanding of the mechanism of action of this compound and its analogues, which will be critical for their translation into clinical applications. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(1H-indol-3-yl)-3-isobutylurea, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or urea-forming reactions. A typical approach involves reacting 3-aminoindole derivatives with isobutyl isocyanate under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM). Temperature control (0–25°C) and stoichiometric ratios (e.g., 1:1.2 amine:isocyanate) are critical to minimize side products like symmetrical ureas. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are recommended .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to confirm purity (>95%).

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify indole ring protons (δ 7.0–7.8 ppm) and urea carbonyl signals (δ 155–160 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 245.2) .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic or computational methods?

- Methodological Answer : For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles, particularly for confirming urea linkage geometry. For non-crystalline analogs, density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict electronic properties and optimize 3D conformations. Compare experimental and computed IR spectra to validate hydrogen bonding patterns in the urea moiety .

Q. What strategies are effective in analyzing contradictory biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line sensitivity, concentration ranges). Mitigate this by:

- Dose-response standardization : Use a minimum of six concentrations (e.g., 0.1–100 μM) and calculate IC/EC values with nonlinear regression.

- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (CLSI guidelines) and agar diffusion methods.

- Meta-analysis : Pool data from multiple studies using tools like RevMan, adjusting for covariates (e.g., solvent effects, incubation time) .

Q. How can in vitro pharmacokinetic properties (e.g., metabolic stability) be assessed for this compound?

- Methodological Answer :

- Microsomal Stability Assay : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life () using first-order kinetics.

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive/noncompetitive inhibition.

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to determine unbound fraction .

Q. What experimental designs are optimal for probing structure-activity relationships (SAR) in urea-linked indole derivatives?

- Methodological Answer :

- Analog Library Synthesis : Systematically vary substituents on the indole nitrogen (e.g., alkyl vs. aryl groups) and urea side chains.

- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical hydrogen bond acceptors (urea carbonyl) and hydrophobic regions (isobutyl group).

- 3D-QSAR Models : Generate CoMFA/CoMSIA models using biological activity data and steric/electrostatic field descriptors .

Data Reporting and Validation

Q. How should researchers address inconsistencies in spectral data (e.g., NMR shifts) between synthesized batches?

- Methodological Answer :

- Deuterated Solvent Calibration : Ensure solvents (e.g., DMSO-d, CDCl) are anhydrous and free of acidic impurities that may shift indole NH signals.

- Internal Standards : Add tetramethylsilane (TMS) or residual solvent peaks as references.

- Collaborative Cross-Check : Share raw data (FID files) with independent labs for reprocessing .

Ethical and Regulatory Considerations

Q. What nonclinical data are essential before including this compound in an Investigator’s Brochure (IB) for clinical trials?

- Methodological Answer : The IB must include:

- Toxicology : Acute/chronic toxicity studies in two species (rodent and non-rodent), focusing on hepatic and renal endpoints.

- Genotoxicity : Ames test, micronucleus assay, and chromosomal aberration data.